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Compound of Interest

Compound Name:
Carbamic acid, (3-bromopropyl)-,

benzyl ester

Cat. No.: B112582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, synthetic

utility, and biological applications of Benzyl (3-bromopropyl)carbamate. This bifunctional

molecule is a key building block in the development of targeted therapeutics, particularly as a

linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Compound Characterization: Benzyl (3-
bromopropyl)carbamate
Benzyl (3-bromopropyl)carbamate is a stable, off-white solid at room temperature.[1] Its

chemical structure features a carbamate group protected by a benzyl moiety and a reactive

bromopropyl group, making it an ideal component for covalent modification and linker chemistry

in drug design.

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of

Benzyl (3-bromopropyl)carbamate.
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Identifier Value Reference

CAS Number 39945-54-5 [1]

Molecular Formula C₁₁H₁₄BrNO₂ [1]

Molecular Weight 272.14 g/mol [1]

IUPAC Name
benzyl (3-

bromopropyl)carbamate
[2]

SMILES
O=C(OCC1=CC=CC=C1)NCC

CBr
[1]

InChI Key
QGTWQXTXRILXOV-

UHFFFAOYSA-N
[1]

Property Value Reference

Appearance Off-White Solid [1]

Melting Point 37-39 °C [1]

Boiling Point 379.4 ± 35.0 °C (Predicted) [1]

Density 1.379 ± 0.06 g/cm³ (Predicted) [1]

Solubility

Chloroform (Slightly), Ethyl

Acetate (Sparingly), Methanol

(Slightly)

[1]

Spectroscopic Data Details Reference

¹H-NMR (300 MHz, CDCl₃)

δ 7.32 (5H, m), 5.15 (1H, br s),

5.06 (2H, s), 3.39 (2H, t), 3.30

(2H, q), 2.06 – 1.96 (2H, m)

[1]

¹³C-NMR (75.5 MHz, CDCl₃)
δ 156.4, 136.3, 128.4, 128.0,

127.9, 66.6, 39.2, 32.3, 30.6
[1]
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Experimental Protocols
Synthesis of Benzyl (3-bromopropyl)carbamate
Two common laboratory-scale synthetic routes for Benzyl (3-bromopropyl)carbamate are

outlined below.

Protocol 1: From 3-Bromopropylamine Hydrobromide

This method involves the reaction of 3-bromopropylamine hydrobromide with benzyl

chloroformate in the presence of a non-nucleophilic base.

Materials: 3-bromopropylamine hydrobromide, benzyl chloroformate, diisopropylethylamine

(DIPEA), dry tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, silica gel, Celite.

Procedure:

Suspend 3-bromopropylamine hydrobromide (1 equivalent) in dry THF.

Add benzyl chloroformate (1.05 equivalents) to the suspension at room temperature.

Cool the reaction mixture to 0 °C in an ice bath.

Add DIPEA (1.01 equivalents) dropwise to the cooled mixture.

Allow the reaction to stir at 0 °C for 1 hour.

Filter the crude reaction mixture through a pad of Celite to remove solids.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the resulting residue by flash chromatography on silica gel using a gradient of 10-

30% ethyl acetate in hexane to yield the final product.

Protocol 2: From Benzyl N-(3-hydroxypropyl)carbamate

This protocol utilizes a bromination reaction with triphenylphosphine and carbon tetrabromide.
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Materials: Benzyl N-(3-hydroxypropyl)carbamate, triphenylphosphine, carbon tetrabromide,

dry tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), magnesium sulfate (MgSO₄), silica

gel.

Procedure:

Dissolve Benzyl N-(3-hydroxypropyl)carbamate (1 equivalent) in dry THF.

In a separate flask, prepare a solution of triphenylphosphine (2 equivalents) and carbon

tetrabromide (2 equivalents) in dry THF.

Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of

Benzyl N-(3-hydroxypropyl)carbamate.

Stir the reaction mixture at room temperature for 48 hours.

Filter the solution to remove any insoluble solids.

Evaporate the solvent from the filtrate.

Dissolve the residue in dichloromethane and wash with water.

Dry the organic layer over magnesium sulfate and evaporate the solvent.

Purify the resulting oily residue by column chromatography on silica gel to obtain Benzyl

(3-bromopropyl)carbamate.[1]

Application in PROTAC Synthesis
Benzyl (3-bromopropyl)carbamate is a valuable bifunctional linker used in the construction of

PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a

target protein by recruiting it to an E3 ubiquitin ligase.[4] The linker component of a PROTAC is

crucial for establishing the appropriate orientation and distance between the target protein and

the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.

The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting

the role of a linker precursor like Benzyl (3-bromopropyl)carbamate.
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PROTAC Synthesis Workflow

Step 1: Linker Attachment

Step 2: PROTAC Assembly

Target Protein Ligand
(Warhead)

Warhead-Linker Conjugate

Reaction with Linker

Linker Precursor
(e.g., Benzyl (3-bromopropyl)carbamate)

E3 Ligase Ligand

Final PROTAC Molecule

Reaction with
E3 Ligase Ligand

Click to download full resolution via product page

A general workflow for the synthesis of a PROTAC molecule.

Biological Context: Targeting Bruton's Tyrosine
Kinase (BTK)
To illustrate the application of a PROTAC synthesized using a linker derived from Benzyl (3-

bromopropyl)carbamate, we will consider the targeting of Bruton's Tyrosine Kinase (BTK). BTK

is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is a validated

therapeutic target for various B-cell malignancies.[4][5]

A hypothetical BTK-targeting PROTAC could be designed with a warhead that binds to BTK, a

linker derived from Benzyl (3-bromopropyl)carbamate, and a ligand that recruits an E3 ligase

such as Cereblon (CRBN).

Mechanism of Action: BTK Degradation
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The BTK-targeting PROTAC would induce the formation of a ternary complex between BTK

and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to BTK,

marking it for degradation by the proteasome. The degradation of BTK disrupts the BCR

signaling pathway, leading to reduced B-cell proliferation and survival.

The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.

PROTAC Mechanism of Action

Ternary Complex Formation

BTK Protein

BTK-PROTAC-E3 Ligase
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The mechanism of targeted protein degradation by a BTK-PROTAC.

Impact on the B-Cell Receptor (BCR) Signaling Pathway
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The degradation of BTK by a PROTAC would block the downstream signaling cascade initiated

by BCR activation. This would inhibit the activation of key transcription factors, such as NF-κB,

which are essential for B-cell survival and proliferation.

The following diagram illustrates the BCR signaling pathway and the point of intervention by a

BTK-targeting PROTAC.
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Interruption of the BCR signaling pathway by a BTK-targeting PROTAC.

Safety Information
Benzyl (3-bromopropyl)carbamate is classified with the hazard code Xn (Harmful) and carries

the risk statements R22 (Harmful if swallowed) and R36/37/38 (Irritating to eyes, respiratory

system and skin).[1] Appropriate personal protective equipment, including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. All work should be

conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material

Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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